molecular formula C₂₁H₃₀O₂ B120765 Methyl dehydroabietate CAS No. 1235-74-1

Methyl dehydroabietate

Cat. No.: B120765
CAS No.: 1235-74-1
M. Wt: 314.5 g/mol
InChI Key: PGZCJOPTDHWYES-HMXCVIKNSA-N
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Description

Methyl dehydroabietate is a chemical compound with the molecular formula C21H30O2 and a molecular weight of 314.46 g/mol . It is a methyl ester derivative of dehydroabietic acid, which is a tricyclic diterpenoid resin acid commonly found in rosin. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Methyl dehydroabietate is a resin acid that can be isolated from spruce bark . It has been shown to exhibit a variety of biological activities . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound has been shown to exhibit antimicrobial activity against various bacteria . The primary targets of this compound are therefore likely to be bacterial cells, specifically those of methicillin-resistant Staphylococcus aureus .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to protein synthesis in bacteria . By inhibiting these pathways, this compound disrupts the normal functioning of bacterial cells, leading to their eventual death.

Pharmacokinetics

Its molecular weight of 31446 and its solubility in organic solvents such as ethanol and ether suggest that it may have good bioavailability.

Result of Action

The result of this compound’s action is the inhibition of bacterial growth . This is achieved through its interference with protein synthesis, which is essential for bacterial cell division and survival.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature and pH . It is also important to note that this compound is a flammable liquid and should be stored in a cool, dry place, away from fire sources and oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl dehydroabietate can be synthesized through the esterification of dehydroabietic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating dehydroabietic acid and methanol under reflux conditions with a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods: In industrial settings, this compound is produced by the oxidation and rearrangement of fatty acid methyl esters . This process involves the oxidation of fatty acid methyl esters to form dehydroabietic acid, followed by esterification with methanol to yield this compound. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl dehydroabietate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

    Substitution: Reagents such as benzenesulfonyl chloride are used for substitution reactions.

Major Products:

    Oxidation: Dehydroabietic acid derivatives.

    Reduction: Dehydroabietanol.

    Substitution: Benzenesulfonylhydrazone derivatives.

Comparison with Similar Compounds

Methyl dehydroabietate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

This compound stands out due to its versatility in chemical reactions and its wide range of applications in various fields.

Properties

IUPAC Name

methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7,9,13-14,18H,6,8,10-12H2,1-5H3/t18-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZCJOPTDHWYES-HMXCVIKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235-74-1
Record name Methyl dehydroabietyate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL DEHYDROABIETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146198
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name METHYL DEHYDROABIETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81596
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name METHYL DEHYDROABIETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P47O55S2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of methyl dehydroabietate?

A1: The molecular formula of this compound is C21H30O2, and its molecular weight is 314.46 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize this compound?

A2: this compound is commonly characterized using Infrared Spectroscopy (IR), Nuclear Magnetic Resonance Spectroscopy (1H NMR and 13C NMR), and Mass Spectrometry (MS). [, , , ]

Q3: What are the key structural features of this compound?

A3: this compound is a tricyclic diterpene featuring an aromatic ring (C-ring), two fused cyclohexane rings (A and B rings), an isopropyl substituent at C-7, and a methyl ester group at C-18. [, , , ]

Q4: What types of chemical reactions is this compound known to undergo?

A4: this compound readily undergoes various reactions, including nitration, bromination, acylation (Friedel-Crafts), oxidation, reduction, and thermal degradation. These reactions allow for the synthesis of a wide range of dehydroabietate derivatives. [, , , , , , , , ]

Q5: How can this compound be used as a starting material for synthesizing other compounds?

A5: Due to its reactive aromatic ring and various functional groups, this compound serves as a versatile starting material for synthesizing a wide array of compounds with potential applications in various fields. These compounds include azo compounds [], oxifurazan derivatives [], dipyridophenazine derivatives [], and sucrose esters [].

Q6: Can this compound be used in the synthesis of surfactants?

A6: Yes, this compound can be reacted with sucrose to synthesize sucrose dehydroabietate esters, which exhibit surfactant properties such as foaming and emulsification capabilities. [, ]

Q7: What is the role of aluminum chloride in reactions involving this compound?

A7: Aluminum chloride (AlCl3) is commonly employed as a Lewis acid catalyst in reactions involving this compound, particularly in Friedel-Crafts alkylations and acylations. [, , , ]

Q8: How does the presence of electron-donating or electron-withdrawing groups on the aromatic ring affect the reactivity of this compound?

A8: The presence of electron-donating groups on the aromatic ring generally increases the reactivity of this compound towards electrophilic aromatic substitution reactions. In contrast, electron-withdrawing groups tend to decrease its reactivity in these reactions. [, ]

Q9: What is the significance of the regioselective nitration of this compound?

A9: Regioselective nitration, primarily at the C-12 position, is crucial for synthesizing specific nitro-derivatives with potential applications as intermediates in the production of more complex molecules. []

Q10: What are the catalytic applications of this compound?

A10: While this compound itself is not a catalyst, it can be transformed into metal complexes that exhibit catalytic activity. For example, iron pentacarbonyl (Fe(CO)5) effectively catalyzes the disproportionation of methyl abietate, a structural isomer of this compound, yielding this compound and methyl dihydroabietates. []

Q11: Are there any catalytic applications of this compound in oxidation reactions?

A11: Although this compound is not a catalyst itself, it can be used as a substrate in oxidation reactions catalyzed by metalloporphyrins. These reactions can lead to the formation of oxidized derivatives with potential commercial value. []

Q12: How is this compound typically analyzed and quantified?

A12: Gas chromatography coupled with mass spectrometry (GC/MS) is a commonly employed technique for analyzing and quantifying this compound in various matrices, including plant extracts, wood samples, and organic residues. [, , , , ]

Q13: What is the significance of pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) in analyzing this compound?

A13: Py-GC/MS is particularly useful for analyzing this compound in complex matrices like historical artifacts, as it allows for the identification of organic components based on their thermal degradation products. This technique has been utilized to characterize the organic materials in ancient Chinese rubbings and coatings on archaeological amphorae. [, ]

Q14: Does this compound exhibit any biological activity?

A14: Yes, this compound and its derivatives have shown a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. [, , , ]

Q15: Are there any studies on the potential therapeutic applications of this compound?

A15: Recent studies have explored the potential of this compound and its derivatives as therapeutic agents for treating diseases such as cancer, diabetes, and parasitic infections. [, , ] For example, this compound has shown promise in countering high-fat diet-induced insulin resistance and hepatic steatosis in mice. []

Q16: Are there any specific formulation strategies to improve the stability or bioavailability of this compound?

A16: While specific formulation strategies for this compound are not extensively reported in the provided research, conventional approaches like encapsulation in nanoparticles or liposomes could potentially enhance its stability, solubility, and bioavailability. []

Q17: Are there any strategies for the sustainable production and utilization of this compound?

A17: Yes, sustainable production of this compound can be achieved by sourcing it from renewable resources like pine trees and utilizing eco-friendly extraction and purification methods. [, ] Additionally, developing biodegradable derivatives and exploring efficient recycling and waste management strategies can minimize its environmental impact. []

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